IL-17A inhibitor 2 is classified under small molecule inhibitors that target cytokine-receptor interactions. These compounds are derived from a range of chemical classes, including flavonoids and peptide-based structures, which have been identified through high-throughput screening and structure-based drug design methodologies. The specific molecular structure and mechanism of action of IL-17A inhibitor 2 are critical for its classification within therapeutic agents aimed at modulating immune responses.
The synthesis of IL-17A inhibitor 2 typically involves several key methodologies:
The molecular structure of IL-17A inhibitor 2 is characterized by specific functional groups that facilitate its interaction with the IL-17A receptor. The compound typically features:
Quantitative data regarding its molecular weight, solubility, and binding constants are essential for evaluating its pharmacokinetic properties.
The chemical reactions involved in the synthesis of IL-17A inhibitor 2 primarily include:
These steps are crucial for obtaining a high-purity product suitable for biological testing.
IL-17A inhibitor 2 functions by binding to the IL-17A protein, thereby preventing its interaction with the IL-17 receptor complex (IL-17RA). This inhibition disrupts downstream signaling pathways responsible for inflammatory responses:
IL-17A inhibitor 2 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties.
IL-17A inhibitors like IL-17A inhibitor 2 have significant applications in scientific research and clinical settings:
IL-17A (formally designated IL-17) is a homodimeric cytokine belonging to the IL-17 family, playing a pivotal role in host defense and inflammatory pathologies. Structurally, it features a cystine knot fold stabilized by disulfide bonds but lacks the third disulfide characteristic of classical cystine knot proteins, resulting in a unique architecture [10]. As the predominant effector cytokine secreted by Th17 cells, innate lymphocytes, and γδ T-cells, IL-17A binds a heterodimeric receptor complex (IL-17RA/RC) ubiquitously expressed on epithelial and mesenchymal cells [6]. This binding triggers downstream signaling via the adaptor protein ACT1, culminating in NF-κB and MAPK pathway activation. Consequently, stromal cells release proinflammatory mediators (CXCL1, IL-6, G-CSF) and tissue-destructive enzymes (MMP3, MMP9), amplifying neutrophil recruitment, osteoclastogenesis, and barrier dysfunction [2] [6].
Dysregulated IL-17A signaling is a hallmark driver across autoimmune conditions:
Table 1: Pathogenic Consequences of IL-17A Signaling in Select Diseases
Disease | Key IL-17A-Driven Effectors | Tissue Impact |
---|---|---|
Psoriasis | CXCL1, IL-6, β-defensins | Keratinocyte proliferation, epidermal thickening |
Rheumatoid Arthritis | IL-6, RANKL, MMP3 | Synovitis, osteoclast activation, cartilage degradation |
Tendinopathy | MMP3, IL-6, CXCL1 | Collagen disorganization, tendon structural failure |
Neurodegeneration | ICAM-1, CCL2, ROS | Blood-brain barrier disruption, neuronal apoptosis |
The IL-17A homodimer engages IL-17RA/RC via three interfacial epitopes: a central "groove" at the dimer axis and flanking "patch" regions. This multivalent interaction creates a high-affinity complex (Kd ~nM) resistant to conventional small-molecule inhibition [5] [6]. Historically, disrupting such PPIs was deemed intractable due to shallow, featureless binding surfaces. However, structural insights reveal latent druggability:
IL-17A inhibitor 2 (CAS 2452464-77-4) exemplifies this strategy. As a cell-permeable small molecule (MW 622.50 g/mol), it inhibits IL-17A signaling at the cytokine level, contrasting receptor-focused biologics [1] [9]. Its triazolopyridine core targets the C-terminal site, validated by NMR chemical shift perturbations upon binding [5]. This approach offers pharmacokinetic advantages: oral bioavailability, tissue penetration (including central nervous system), and tunable half-lives enabling rapid discontinuation—critical for managing infections where IL-17A defenses are essential [4] [9].
Biologics Era (2015–Present)
Monoclonal antibodies (mAbs) pioneered IL-17A blockade:
Despite efficacy (e.g., >75% PASI90 improvement in psoriasis), mAbs face limitations:
Small Molecules Emergence (2020–Present)
Efforts shifted toward oral inhibitors leveraging novel binding sites:
Table 2: Evolution of IL-17A Inhibitor Modalities
Modality | Target | Key Examples | Affinity/Potency | Advantages | Limitations |
---|---|---|---|---|---|
Monoclonal Antibodies | IL-17A or IL-17RA | Secukinumab, Ixekizumab | KD: 0.1–0.3 nM | High specificity, clinical efficacy | Injectables, long half-life, high cost |
Peptides/Macrocycles | Dimer interface | Pfizer Cmpd 2 | KD: 4 nM | Moderate oral bioavailability | Synthetic complexity |
Small Molecules | C-terminal site | IL-17A inhibitor 2 | IC50: ~160 nM | Oral dosing, BBB penetration, short half-life | Optimization for potency ongoing |
Small Molecules | Undisclosed site | LY3509754 (Phase I) | Not public | Clinical proof-of-concept | Early-stage development |
Patent Landscape and Chemical Diversity
Patent activity (2013–2021) reveals diverse chemotypes:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: